molecular formula C13H21N3 B7873298 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine

Cat. No.: B7873298
M. Wt: 219.33 g/mol
InChI Key: FEEPHLVLUICVHR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine typically involves the reaction of tert-butyl pyrimidin-4-ylcarbamate with piperidin-3-yl bromide under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory. Large reactors equipped with efficient stirring and temperature control systems are used to maintain optimal reaction conditions. The product is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carbonyl compounds.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

2-Tert-butyl-4-(piperidin-3-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-tert-butyl-4-(piperidin-4-yl)pyrimidine and 2-tert-butyl-4-(piperidin-2-yl)pyrimidine. These compounds share structural similarities but may exhibit different biological activities and chemical properties due to variations in their molecular structures.

Properties

IUPAC Name

2-tert-butyl-4-piperidin-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-13(2,3)12-15-8-6-11(16-12)10-5-4-7-14-9-10/h6,8,10,14H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEPHLVLUICVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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